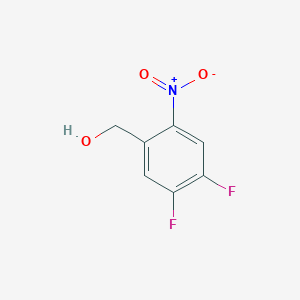

(4,5-Difluoro-2-nitrophenyl)methanol

Description

BenchChem offers high-quality (4,5-Difluoro-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Difluoro-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-difluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPXTUUKWURHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-Difluoro-2-nitrophenyl)methanol is a valuable intermediate characterized by its unique substitution pattern on the phenyl ring. The presence of two fluorine atoms, a nitro group, and a hydroxymethyl group provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of complex target molecules. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the benzylic alcohol, necessitating careful consideration in the design of its synthesis. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 3,4-difluorotoluene.

Strategic Synthesis Pathway

The selected synthetic route for (4,5-Difluoro-2-nitrophenyl)methanol is a three-step process designed for efficiency and regiochemical control:

-

Nitration of 3,4-Difluorotoluene: This initial step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents are leveraged to achieve the desired regioselectivity.

-

Oxidation of 4,5-Difluoro-2-nitrotoluene: The methyl group is then selectively oxidized to an aldehyde, a critical transformation that sets the stage for the final reduction.

-

Reduction of 4,5-Difluoro-2-nitrobenzaldehyde: The final step involves the chemoselective reduction of the aldehyde functionality to the corresponding primary alcohol, yielding the target molecule.

This pathway is advantageous due to the availability of the starting material and the relatively straightforward nature of the individual transformations. The following sections will provide a detailed examination of each step, including the underlying chemical principles and comprehensive experimental protocols.

Figure 1: Overall synthesis pathway for (4,5-Difluoro-2-nitrophenyl)methanol.

Step 1: Regioselective Nitration of 3,4-Difluorotoluene

The introduction of a nitro group onto the 3,4-difluorotoluene ring is a critical step that dictates the substitution pattern of the final product. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methyl and fluorine substituents.

Mechanistic Rationale and Regioselectivity

The methyl group is an activating, ortho, para-directing group, while the fluorine atoms are deactivating, ortho, para-directing groups. In 3,4-difluorotoluene, the positions are influenced as follows:

-

Position 2: Ortho to the activating methyl group and para to the 3-fluoro group. This position is strongly activated.

-

Position 5: Para to the methyl group and ortho to the 4-fluoro group. This position is also activated.

-

Position 6: Ortho to the methyl group and ortho to the 3-fluoro group. Steric hindrance from the adjacent methyl and fluoro groups can disfavor substitution at this position.

The nitration of 3,4-difluorotoluene with a standard nitrating mixture (e.g., nitric acid and sulfuric acid) is expected to yield a mixture of isomers. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the desired 2-nitro isomer, which is the precursor to 4,5-difluoro-2-nitrotoluene. The use of milder nitrating agents or specific catalysts can enhance the regioselectivity.[1] Zeolite catalysts, for instance, can influence the regioselectivity of nitration reactions due to the steric constraints imposed by their porous structures.[1][2]

Experimental Protocol: Nitration of 3,4-Difluorotoluene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

3,4-Difluorotoluene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the nitrating mixture is prepared, slowly add 3,4-difluorotoluene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired 4,5-difluoro-2-nitrotoluene.

Table 1: Reagent Quantities for Nitration

| Reagent | Molar Ratio (relative to 3,4-difluorotoluene) |

| 3,4-Difluorotoluene | 1.0 |

| Fuming Nitric Acid | 1.1 - 1.5 |

| Concentrated Sulfuric Acid | 2.0 - 3.0 |

Step 2: Selective Oxidation of 4,5-Difluoro-2-nitrotoluene

The conversion of the methyl group of 4,5-difluoro-2-nitrotoluene to an aldehyde is a challenging yet crucial step. The presence of the electron-withdrawing nitro and fluoro groups can make the methyl group less susceptible to oxidation. Several methods can be employed for this transformation, with varying degrees of success and selectivity.

Causality of Experimental Choices

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions.

-

Chromium-based reagents: Reagents like chromium trioxide (CrO₃) in acetic anhydride are classic methods for this type of oxidation.[3] The reaction proceeds through the formation of a geminal diacetate, which is then hydrolyzed to the aldehyde. This method can be effective but generates stoichiometric amounts of chromium waste.

-

Manganese-based reagents: Potassium permanganate (KMnO₄) can also be used, but it is a strong oxidizing agent and can lead to the formation of the carboxylic acid if the reaction conditions are not carefully controlled.

-

Catalytic methods: More modern and environmentally benign methods involve the use of catalysts, such as metalloporphyrins, in the presence of a terminal oxidant like molecular oxygen or hydrogen peroxide.[4] These biomimetic systems can offer high selectivity under milder conditions.

For this guide, a method adapted from the oxidation of similar nitrotoluenes using chromium trioxide is presented due to its reliability and well-documented procedures.

Figure 2: Simplified schematic of the oxidation of a nitrotoluene to a nitrobenzaldehyde via a diacetate intermediate.

Experimental Protocol: Oxidation of 4,5-Difluoro-2-nitrotoluene

This protocol is based on established methods for the oxidation of substituted nitrotoluenes and should be performed with appropriate safety precautions due to the use of chromium trioxide.

Materials:

-

4,5-Difluoro-2-nitrotoluene

-

Acetic anhydride

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4,5-difluoro-2-nitrotoluene in acetic anhydride.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid to the cooled solution.

-

In a separate beaker, prepare a solution of chromium trioxide in a small amount of water and acetic anhydride.

-

Add the chromium trioxide solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Stir the mixture until the excess acetic anhydride has hydrolyzed.

-

Neutralize the mixture by the slow addition of a saturated sodium carbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 4,5-difluoro-2-nitrobenzaldehyde.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Table 2: Reagent Quantities for Oxidation

| Reagent | Molar Ratio (relative to 4,5-Difluoro-2-nitrotoluene) |

| 4,5-Difluoro-2-nitrotoluene | 1.0 |

| Acetic Anhydride | 5.0 - 10.0 |

| Chromium Trioxide | 2.5 - 3.0 |

| Concentrated Sulfuric Acid | Catalytic amount |

Step 3: Chemoselective Reduction of 4,5-Difluoro-2-nitrobenzaldehyde

The final step in the synthesis is the reduction of the aldehyde group in 4,5-difluoro-2-nitrobenzaldehyde to a primary alcohol. This transformation requires a reducing agent that is selective for the aldehyde in the presence of the nitro group.

Rationale for Reagent Selection

-

Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[5] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitro groups under standard conditions.[5][6] Its ease of handling and high chemoselectivity make it ideal for this step.

-

Other Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitro group, leading to the formation of the corresponding amino alcohol. Catalytic hydrogenation could also be employed, but careful selection of the catalyst and conditions would be necessary to avoid reduction of the nitro group.

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol.[7]

Sources

Technical Guide: Solubility & Handling of (4,5-Difluoro-2-nitrophenyl)methanol

This guide details the solubility profile, physicochemical properties, and handling protocols for (4,5-Difluoro-2-nitrophenyl)methanol , a critical intermediate in the synthesis of photolabile "caging" groups and fluorinated bioactive scaffolds.

CAS Number: 914095-13-9

Molecular Formula: C

Part 1: Physicochemical Profile & Solubility Logic

Structural Analysis

The solubility behavior of (4,5-Difluoro-2-nitrophenyl)methanol is governed by the competition between its polar nitro/hydroxyl groups and the lipophilic difluoro-substituted aromatic ring.

-

Nitro Group (-NO

): Strong dipole; enhances solubility in polar aprotic solvents (DMSO, DMF). -

Benzylic Alcohol (-CH

OH): Hydrogen bond donor/acceptor; confers moderate solubility in alcohols and limited water compatibility. -

Difluoro Substitution (4,5-F

): Significantly increases lipophilicity (LogP) compared to the non-fluorinated parent (2-nitrobenzyl alcohol). This modification reduces water solubility and enhances solubility in halogenated solvents (DCM, Chloroform).

Predicted Solubility Data

Qualitative solubility estimates based on structural analogs (e.g., 2-nitrobenzyl alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol).

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Dipole-dipole; H-bonding acceptor |

| Polar Protic | Methanol, Ethanol | Good (warm); Moderate (cold) | Hydrogen bonding |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Dispersion forces; Dipole interactions |

| Ethers/Esters | THF, Ethyl Acetate | Good | H-bond accepting (ether oxygen) |

| Non-Polar | Hexanes, Pentane, Heptane | Insoluble | Lack of polar interactions |

| Aqueous | Water, PBS Buffer | Sparingly Soluble (<1 mg/mL) | Hydrophobic effect dominates |

Part 2: Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Objective: Prepare a stable 50 mM stock solution for synthetic reactions or photolysis studies.

-

Weighing: Accurately weigh 94.5 mg of (4,5-Difluoro-2-nitrophenyl)methanol.

-

Solvent Choice: Select Anhydrous DMSO or DMF for maximum stability and concentration.

-

Note: If the downstream application is sensitive to high-boiling solvents, use THF (ensure it is inhibitor-free if performing photochemistry).

-

-

Mixing: Add 10 mL of solvent. Vortex for 30–60 seconds.

-

Visual Check: Solution should be clear and pale yellow. If turbidity persists, sonicate for 2 minutes.

-

-

Storage: Store in amber vials (protect from light) at -20°C.

Recrystallization Protocol (Purification)

Objective: Purify crude material using a solvent/anti-solvent system.[2][3]

-

System A (Preferred): Dichloromethane (Solvent) / Hexanes (Anti-solvent)

-

System B (Alternative): Ethanol (Solvent) / Water (Anti-solvent)

Step-by-Step (System A):

-

Dissolution: Dissolve crude solid in the minimum amount of boiling DCM (approx. 5–10 mL per gram).

-

Filtration: If insoluble particulates remain, filter the hot solution through a glass frit or cotton plug.

-

Precipitation: While stirring, slowly add Hexanes dropwise until a persistent cloudiness (turbidity) appears.

-

Crystallization: Add a few drops of DCM to clear the solution, then remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration and wash with cold Hexanes.

Part 3: Visualization (Solubility Decision Tree)

Figure 1: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Part 4: References

-

Arctom Scientific. (n.d.). (4,5-Difluoro-2-nitrophenyl)methanol Product Page (CAS 914095-13-9).[1][4][5][6][7] Retrieved from

-

Combi-Blocks. (n.d.). Safety Data Sheet: (4,5-Difluoro-2-nitrophenyl)methanol. Retrieved from

-

Organic Syntheses. (1943). m-Chlorobenzaldehyde (General Nitro-compound handling context). Organic Syntheses, Coll. Vol. 2, p.130.[8] Retrieved from

-

BenchChem. (2025).[9] Optimizing Solvent Systems for Nitrobenzaldehyde Reactions. Retrieved from

-

BLD Pharm. (n.d.). Product Information: (4,5-Difluoro-2-nitrophenyl)methanol.[1][4][5][6][7] Retrieved from

Sources

- 1. 914095-13-9|(4,5-Difluoro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2-(4,5-Difluoro-2-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. arctomsci.com [arctomsci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Safeguarding Stability: A Technical Guide to the Storage and Handling of (4,5-Difluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (4,5-Difluoro-2-nitrophenyl)methanol in Synthesis

(4,5-Difluoro-2-nitrophenyl)methanol is a key building block in medicinal chemistry and drug discovery, prized for its unique electronic and structural properties. The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides an in-depth, experience-driven approach to ensuring the long-term stability and integrity of (4,5-Difluoro-2-nitrophenyl)methanol in a research and development setting.

Chemical Stability Profile: Understanding the "Why" Behind Degradation

While specific stability data for (4,5-Difluoro-2-nitrophenyl)methanol is not extensively published, by examining structurally similar compounds, we can infer its stability profile. The primary components influencing its stability are the nitro group, the benzylic alcohol, and the fluorinated phenyl ring.

The electron-withdrawing nature of the nitro group and fluorine atoms can impact the compound's reactivity and stability[1]. Nitroaromatic compounds, in general, are susceptible to reduction of the nitro group and oxidative degradation[2]. The benzylic alcohol moiety can be prone to oxidation to the corresponding aldehyde or carboxylic acid.

Potential Degradation Pathways:

-

Oxidation: The primary alcohol can be oxidized to form 4,5-difluoro-2-nitrobenzaldehyde and subsequently 4,5-difluoro-2-nitrobenzoic acid. This is a common degradation pathway for benzylic alcohols.

-

Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to various degradation products.

-

Moisture-Mediated Degradation: Fluorinated organic compounds should be protected from moisture, as this can potentially lead to the formation of hydrogen fluoride, a corrosive and hazardous substance[3][4].

Recommended Storage and Handling Protocols

To maintain the purity and integrity of (4,5-Difluoro-2-nitrophenyl)methanol, the following storage and handling procedures are recommended, based on best practices for similar chemical entities[5][6][7].

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable[8]. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the benzylic alcohol. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects against potential photodegradation. |

| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety in case of accidental release and prevents cross-contamination. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Hygroscopic Nature: Given the fluorinated nature of the compound, it is prudent to treat it as potentially hygroscopic. Minimize exposure to atmospheric moisture by working quickly and resealing containers promptly.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and metals.

Experimental Workflow: Assessing the Stability of (4,5-Difluoro-2-nitrophenyl)methanol through Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[9][10][11]. The goal is to induce degradation to a small extent (typically 5-20%) to identify potential degradants.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of (4,5-Difluoro-2-nitrophenyl)methanol in a suitable solvent such as methanol[12][13] or acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at room temperature for 8 hours.

-

Neutralize with an appropriate volume of 0.1 N HCl.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 60°C for 48 hours.

-

Also, expose a solution of the compound to the same conditions.

-

After the specified time, dissolve the solid and dilute both samples with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a photostability chamber with a light source that provides both UV and visible light.

-

A suitable control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples at appropriate time points.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

-

Logical Framework for Stability Assessment

The following diagram illustrates the logical flow for assessing and ensuring the stability of (4,5-Difluoro-2-nitrophenyl)methanol.

Caption: Logical approach to ensuring compound stability.

Conclusion

The chemical integrity of (4,5-Difluoro-2-nitrophenyl)methanol is paramount for its successful application in research and drug development. By understanding its potential degradation pathways based on its functional groups and data from analogous structures, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term stability of this valuable synthetic intermediate. The use of forced degradation studies provides a robust framework for proactively identifying potential stability issues and for the development of reliable analytical methods.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]

- Mason, J. A., et al. (2017). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

- Ju, K.-S., & Parales, R. E. (2010).

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

- Sharma, G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- Kamberi, M. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.

Sources

- 1. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluoropolymers.eu [fluoropolymers.eu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CAS 1803730-48-4 | (2,5-Difluoro-3-nitrophenyl)methanol - Synblock [synblock.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Potential Reactivity of the Nitro Group in (4,5-Difluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol, a versatile building block in medicinal chemistry and drug development. We will delve into the key chemical transformations this functional group can undergo, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Nitro Group

(4,5-Difluoro-2-nitrophenyl)methanol is a polysubstituted aromatic compound whose synthetic utility is largely dictated by the reactivity of its nitro group. This electron-withdrawing group profoundly influences the electron density of the benzene ring, thereby activating it for certain reactions and directing the regioselectivity of others. Understanding and controlling the reactivity of the nitro group is paramount for the successful incorporation of this scaffold into complex molecular architectures. This guide will focus on two primary areas of reactivity: the reduction of the nitro group to an amine and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group: Gateway to Amino Functionality

The transformation of the nitro group into an amino group is a fundamental and highly valuable reaction in organic synthesis. The resulting aniline derivative, (2-amino-4,5-difluorophenyl)methanol, is a key intermediate for the synthesis of a wide range of pharmaceutical compounds. The choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity, avoiding unwanted side reactions such as dehalogenation or reduction of the benzyl alcohol.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst and solvent can be tailored to optimize the reaction for specific substrates.

Mechanism of Catalytic Hydrogenation of a Nitro Group

Caption: Catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Materials:

-

(4,5-Difluoro-2-nitrophenyl)methanol

-

10% Palladium on carbon (50% wet)

-

Methanol or Ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-amino-4,5-difluorophenyl)methanol.

-

-

Trustworthiness: This protocol is self-validating through in-process monitoring (TLC or LC-MS) to ensure complete conversion of the starting material. The final product, (2-amino-4,5-difluorophenyl)methanol, can be characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.[1]

Metal-Acid Reduction

Reduction using a metal in an acidic medium is a classic and robust method for converting nitroarenes to anilines. This method is often cost-effective and can tolerate a range of functional groups.

Experimental Protocol: Reduction using Iron in Acetic Acid

-

Materials:

-

(4,5-Difluoro-2-nitrophenyl)methanol

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).

-

Heat the mixture to reflux.

-

Slowly add glacial acetic acid (catalytic to 1 eq) to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of filter aid to remove the iron salts, washing the filter cake with ethanol.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Trustworthiness: The progress of the reaction is monitored by TLC to ensure full consumption of the starting material. The workup procedure is designed to remove the inorganic byproducts and isolate the desired amine. The structure and purity of the resulting (2-amino-4,5-difluorophenyl)methanol should be confirmed by analytical methods.

Table 1: Comparison of Reduction Methods

| Method | Reagents | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol/Ethanol | Room Temp. | >90% | Clean, high yield, mild conditions | Requires specialized hydrogenation equipment |

| Metal-Acid Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | 85-95% | Cost-effective, robust | Requires careful workup to remove metal salts |

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly decreases the electron density of the aromatic ring. This electronic perturbation makes the ring susceptible to attack by nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAr).[2] In (4,5-Difluoro-2-nitrophenyl)methanol, the nitro group, positioned ortho and para to the two fluorine atoms, strongly activates these positions for nucleophilic displacement.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of SNAr reaction.

Regioselectivity in SNAr Reactions

In (4,5-Difluoro-2-nitrophenyl)methanol, both fluorine atoms are activated towards nucleophilic attack. The fluorine at the 4-position is para to the nitro group, while the fluorine at the 5-position is meta. Generally, nucleophilic attack is favored at positions ortho and para to a strong electron-withdrawing group due to the effective delocalization of the negative charge in the intermediate Meisenheimer complex. Therefore, the fluorine at the 4-position is expected to be more reactive towards nucleophilic substitution.

Experimental Protocol: SNAr with an Amine

This protocol provides a general procedure for the reaction of (4,5-Difluoro-2-nitrophenyl)methanol with a primary or secondary amine.

-

Materials:

-

(4,5-Difluoro-2-nitrophenyl)methanol

-

Amine (e.g., morpholine, piperidine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

-

Procedure:

-

Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in the chosen polar aprotic solvent.

-

Add the amine (1.0-1.2 eq) and the non-nucleophilic base (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Trustworthiness: The reaction is monitored to completion, and the purification step ensures the isolation of the desired product. The structure of the substituted product should be confirmed by spectroscopic methods to verify the regioselectivity of the substitution.

Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol

While commercially available, understanding the synthesis of (4,5-Difluoro-2-nitrophenyl)methanol provides valuable context for its reactivity. A plausible synthetic route involves the hydroxymethylation of 1,2-difluoro-4-nitrobenzene.

Proposed Synthetic Pathway

Caption: Synthesis of the title compound.

This transformation would likely proceed via ortho-lithiation of 1,2-difluoro-4-nitrobenzene directed by one of the fluorine atoms, followed by quenching with formaldehyde. The specific reaction conditions, including the choice of base, temperature, and workup procedure, would be critical for achieving a good yield and purity.

Conclusion

The nitro group in (4,5-Difluoro-2-nitrophenyl)methanol is a versatile functional handle that enables a variety of important chemical transformations. Its facile reduction to an amino group provides access to key building blocks for pharmaceutical synthesis. Furthermore, its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities with predictable regioselectivity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

- Google Patents. (n.d.). Method and system for continuously producing 5-fluoro-2-nitrophenol.

- Google Patents. (n.d.). Preparation method of o-nitrobenzol.

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 3, 2026, from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved February 3, 2026, from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved February 3, 2026, from [Link]

-

Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Retrieved February 3, 2026, from [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved February 3, 2026, from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethers from (4,5-Difluoro-2-nitrophenyl)methanol

Executive Summary

(4,5-Difluoro-2-nitrophenyl)methanol (CAS 914095-13-9) is a specialized building block primarily used to synthesize photocleavable protecting groups (PPGs) or "caging" groups for bioactive molecules.[1][2][3] The introduction of fluorine atoms onto the nitrobenzyl core modulates the photophysical properties (absorption maximum and quantum yield) and lipophilicity of the resulting cage.

However, the 4,5-difluoro substitution pattern introduces a critical synthetic challenge: the fluorine atom at position 5 (para to the nitro group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Standard etherification protocols (e.g., harsh Williamson conditions) often lead to byproduct formation via fluorine displacement.

This guide outlines two high-fidelity protocols designed to suppress SNAr side reactions while maximizing yield:

-

The Mitsunobu Coupling (Method A): Preferred for complex, sensitive substrates.

-

The Activation-Displacement Route (Method B): Preferred for scale-up and robust substrates.

Chemical Logic & Mechanistic Risks

The Substrate Architecture

The target molecule contains three reactive centers that dictate the synthetic strategy:

-

Benzylic Alcohol (C1): The primary nucleophile/electrophile site for ether formation.

-

Nitro Group (C2): An electron-withdrawing group (EWG) that facilitates photocleavage but also activates the ring.

-

Fluorine (C5): Located para to the nitro group. This position is electronically deficient and highly susceptible to nucleophilic attack (SNAr).

The SNAr vs. SN2 Competition

In a classical Williamson ether synthesis using a strong base (e.g., NaH), the generated alkoxide is a potent nucleophile. While the desired pathway is SN2 attack on an alkyl halide, the alkoxide can competitively attack the C5-position of another substrate molecule, displacing fluoride.

Key Insight: To ensure process integrity, reaction conditions must favor attack at the benzylic carbon (SN2) over the aromatic ring (SNAr).

Figure 1: Mechanistic competition between the desired etherification (SN2) and the undesired self-polymerization/fluorine displacement (SNAr).

Method A: Mitsunobu Coupling (Primary Protocol)

Best For: Conjugating the benzyl alcohol to phenols, primary/secondary alcohols, or imides. Mechanism: Redox-dehydration. Avoids the formation of discrete, "naked" alkoxide anions, thereby minimizing SNAr risks.

Reagents & Materials

| Reagent | Equivalents | Role |

| (4,5-Difluoro-2-nitrophenyl)methanol | 1.0 | Substrate |

| Target Alcohol/Phenol (R-OH) | 1.0 - 1.2 | Coupling Partner |

| Triphenylphosphine (PPh3) | 1.5 | Reductant |

| DIAD or DEAD | 1.5 | Oxidant |

| THF (Anhydrous) | Solvent | Concentration ~0.1 M |

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 equiv), the Target Alcohol (1.0 equiv), and Triphenylphosphine (1.5 equiv) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Low temperature prevents decomposition of the diazo reagent and suppresses background reactions.

-

Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15–20 minutes.

-

Observation: The solution will likely turn yellow/orange. Ensure the color dissipates or stabilizes before adding more.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the benzyl alcohol (UV active).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The crude residue will contain Triphenylphosphine oxide (TPPO).

-

Option A: Triturate with cold diethyl ether/hexane (TPPO often precipitates).

-

Option B: Direct Flash Column Chromatography (Silica gel). Elute with Hexanes:EtOAc gradient.

-

Method B: Activation via Bromination (Scale-Up Protocol)

Best For: Synthesizing the "Caging Reagent" (Benzyl Bromide) for storage or reaction with amines/carboxylates. Logic: Convert the alcohol to a bromide (a better leaving group), then react with a nucleophile under mild basic conditions.

Step 1: Synthesis of (4,5-Difluoro-2-nitrophenyl)methyl bromide

-

Dissolution: Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Reagent: Add PBr3 (0.4 equiv) dropwise at 0 °C.

-

Note: PBr3 is preferred over HBr to avoid harsh acidic conditions that might affect the nitro group or fluorines.

-

-

Stirring: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully quench with saturated NaHCO3 (gas evolution!).

-

Isolation: Extract with DCM, dry over MgSO4, and concentrate. The bromide is usually stable enough to be used without column chromatography.

Step 2: Etherification (Williamson Variation)

-

Setup: Dissolve the Target Alcohol (R-OH) in DMF or Acetonitrile.

-

Base Selection: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).

-

Why Carbonate? Unlike NaH, carbonates are milder and less likely to trigger the SNAr reaction on the fluorinated ring.

-

-

Addition: Add the prepared Benzyl Bromide (1.1 equiv).

-

Conditions: Stir at Room Temperature. Do not heat above 40 °C unless necessary, to protect the C5-Fluorine.

Quality Control & Validation

Analytical Expectations

-

1H NMR (CDCl3):

-

Benzylic Protons: Look for a singlet (or AB quartet if chiral center present nearby) shifted from ~4.9 ppm (Alcohol) to ~5.5 ppm (Ether).

-

Aromatic Protons: Two distinct signals.

-

H3 (between NO2 and F): ~7.8–8.0 ppm (doublet of doublets due to F coupling).

-

H6 (between CH2 and F): ~7.4–7.6 ppm.

-

-

-

19F NMR:

-

Crucial for validating ring integrity. You should observe two distinct fluorine signals .

-

Failure Mode: If SNAr occurred, one fluorine signal will disappear or shift significantly, indicating substitution.

-

Storage & Stability

-

Light Sensitivity: These ethers are designed to be photocleavable.[4] Store in amber vials wrapped in foil.

-

Temperature: Store at -20 °C for long-term stability.

References

-

Photocleavable Protecting Groups (Review): Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(2), 119–191. Link

-

Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

- SNAr Reactivity of Fluoronitrobenzenes: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991. (Standard text on SNAr kinetics).

-

Synthesis of Fluorinated Nitrobenzyl Alcohols: "Process for preparation of fluorinated nitrobenzyl alcohols." US Patent Application US20170190713A1. Link

Sources

Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in (4,5-Difluoro-2-nitrophenyl)methanol Derivatives

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic reduction of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol and its derivatives. The synthesis of the corresponding anilines is a critical transformation in the preparation of various pharmacologically active molecules. This guide delves into the mechanistic nuances of this specific reduction, addresses the challenges posed by the difluoro substitution pattern, and presents detailed, field-proven protocols for achieving high-yield, chemoselective conversion. Emphasis is placed on catalyst selection, reaction optimization, and troubleshooting common issues such as hydrodefluorination and benzyl alcohol oxidation.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Aromatic amines are pivotal intermediates in the chemical and pharmaceutical industries.[1] Specifically, fluorinated anilines are integral building blocks in a vast array of pharmaceuticals due to the unique properties imparted by the fluorine atom, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. The reduction of nitroarenes is a fundamental method for the synthesis of these valuable anilines.[2]

The substrate class in focus, (4,5-Difluoro-2-nitrophenyl)methanol derivatives, presents a unique set of challenges and considerations for catalytic reduction. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the nitro group. Furthermore, the benzylic alcohol moiety introduces the potential for side reactions, such as oxidation or hydrogenolysis, which necessitates careful selection of the catalytic system and reaction conditions to ensure high chemoselectivity.[3] This guide aims to provide a robust framework for navigating these challenges and successfully executing this critical transformation.

Mechanistic Considerations: The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of nitroarenes to anilines is a complex process that typically proceeds through a series of intermediates.[4] While the exact mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group.

There are two primary pathways for the hydrogenation of nitroarenes: the direct pathway and the condensation pathway.[4] The direct pathway involves the formation of nitrosoarene and hydroxylamine intermediates.[4] The condensation pathway proceeds through the formation of an azoxy compound from the reaction of nitrosoarene and hydroxylamine, which is then further reduced to azo and hydrazo compounds.[4] For many catalytic systems, the reaction is believed to proceed primarily through the direct pathway.[5]

The hydrogenation of nitrobenzene to aniline is a six-electron transfer process.[6] The presence of electron-withdrawing fluorine atoms in (4,5-Difluoro-2-nitrophenyl)methanol can facilitate the initial reduction steps by making the nitro group more electrophilic. However, these substituents also increase the risk of hydrodefluorination, a significant side reaction where a C-F bond is cleaved and replaced with a C-H bond.

Caption: General reaction pathway and potential side reactions in the catalytic reduction of (4,5-Difluoro-2-nitrophenyl)methanol.

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is paramount for achieving a successful and selective reduction. Several heterogeneous catalysts are commonly employed for nitro group reductions, each with its own set of advantages and disadvantages.[7]

| Catalyst | Advantages | Disadvantages | Suitability for (4,5-Difluoro-2-nitrophenyl)methanol |

| Palladium on Carbon (Pd/C) | Highly active, widely available.[8] | Prone to causing hydrodehalogenation, especially with fluorine.[8] Can also catalyze benzyl group hydrogenolysis. | Use with caution. Requires careful optimization of reaction conditions to minimize hydrodefluorination. |

| Platinum(IV) Oxide (PtO2) | Generally less prone to hydrodehalogenation than Pd/C.[2] | Can be more expensive than Pd/C. | A good first choice for this substrate class. Often provides a good balance of activity and selectivity.[9] |

| Raney Nickel (Raney Ni) | Cost-effective, often shows good chemoselectivity.[10] Less likely to cause hydrodehalogenation of aromatic chlorides, bromides, and iodides.[8] | Pyrophoric nature requires careful handling.[10] Can sometimes lead to hydroxylamine accumulation.[10] | A viable and economical option. Its lower propensity for dehalogenation makes it a strong candidate.[8][11] |

Recommendation: For the reduction of (4,5-Difluoro-2-nitrophenyl)methanol derivatives, Platinum(IV) Oxide (PtO2) or Raney Nickel are recommended as starting points due to their lower propensity for hydrodefluorination compared to Palladium on Carbon.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific derivative.

Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO2)

This protocol is generally applicable for the reduction of a wide variety of nitroarenes.[9]

Materials:

-

(4,5-Difluoro-2-nitrophenyl)methanol derivative

-

Platinum(IV) Oxide (PtO2)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H2)

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add Platinum(IV) Oxide (1-5 mol%) to the solution.

-

Expert Insight: The catalyst loading should be minimized to reduce cost and potential for side reactions. Start with a lower loading and increase if the reaction is sluggish.

-

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 30-50 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

-

Trustworthiness: Regularly sampling the reaction mixture allows for precise determination of the reaction endpoint, preventing over-reduction and potential side product formation.

-

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Expert Insight: Ensure the Celite® pad is thoroughly washed to maximize product recovery.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Amino-4,5-difluorophenyl)methanol derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative and is particularly useful when hydrodehalogenation is a concern.[8]

Materials:

-

(4,5-Difluoro-2-nitrophenyl)methanol derivative

-

Raney Nickel (in water or ethanol slurry)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H2) or Hydrazine hydrate

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure (using H2 gas):

-

Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove any residual water.

-

Safety Precaution: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under a liquid.

-

-

Reaction Setup: In a suitable pressure vessel, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in ethanol or methanol.

-

Catalyst Addition: Add the washed Raney Nickel slurry (typically 5-10% w/w of the substrate) to the reaction mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize with hydrogen gas (30-60 psi) and stir vigorously at room temperature.

-

Reaction Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1.

Procedure (using Hydrazine Hydrate - Transfer Hydrogenation):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in ethanol.

-

Catalyst Addition: Add the Raney Nickel slurry.

-

Hydrazine Addition: Slowly add hydrazine hydrate (2-5 eq) to the reaction mixture at room temperature.

-

Expert Insight: The reaction is often exothermic. Addition of hydrazine hydrate should be done cautiously, and cooling may be necessary.

-

-

Reaction: After the initial exotherm subsides, gently heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst. Concentrate the filtrate and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Caption: A generalized experimental workflow for the catalytic reduction of (4,5-Difluoro-2-nitrophenyl)methanol derivatives.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient catalyst loading- Insufficient hydrogen pressure- Poor quality solvent | - Use fresh, active catalyst.- Increase catalyst loading incrementally.- Increase hydrogen pressure (within safe limits of the equipment).- Use anhydrous solvent. |

| Hydrodefluorination | - Overly active catalyst (e.g., Pd/C)- Prolonged reaction time- High temperature | - Switch to a less active catalyst (PtO2 or Raney Ni).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Conduct the reaction at room temperature or lower if possible. |

| Formation of Side Products (e.g., from benzyl alcohol oxidation) | - Presence of oxygen in the reaction system- Inappropriate catalyst choice | - Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen.- Screen different catalysts to find one that is chemoselective for the nitro group reduction. |

| Hydroxylamine Intermediate Accumulation | - Certain catalysts (e.g., Raney Ni) can sometimes lead to this.[10] | - Increase reaction time or temperature slightly.- Consider a different catalytic system if the problem persists. |

Conclusion

The catalytic reduction of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol derivatives is a crucial transformation in the synthesis of valuable pharmaceutical intermediates. By carefully selecting the appropriate catalyst, such as Platinum(IV) Oxide or Raney Nickel, and optimizing the reaction conditions, high yields of the desired aniline can be achieved while minimizing side reactions like hydrodefluorination. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully and efficiently perform this important chemical conversion.

References

-

Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-Alkylation of Nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

-

YouTube. (2011). catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Wordpress. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

-

YouTube. (2012). Catalytic Transfert Hydrogenation. Retrieved from [Link]

-

MDPI. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

ACS Publications. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

ACS Publications. (2011). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

-

Journal of the American Chemical Society. (1951). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Retrieved from [Link]

-

YouTube. (2016). Catalytic Hydrogenation. Retrieved from [Link]

-

ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]

-

YouTube. (2014). Catalytic Hydrogenation with Professor D and The Great Courses. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]

-

YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

-

National Institutes of Health. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

-

MDPI. (2022). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Retrieved from [Link]

Sources

- 1. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 11. Bot Verification [rasayanjournal.co.in]

Application Note: High-Efficiency Solid-Phase Synthesis Using the (4,5-Difluoro-2-nitrophenyl)methanol Linker

This Application Note provides a comprehensive technical guide for utilizing (4,5-Difluoro-2-nitrophenyl)methanol as a high-efficiency photocleavable linker in solid-phase synthesis.

Introduction & Mechanism[1][2][3][4][5]

(4,5-Difluoro-2-nitrophenyl)methanol is a specialized precursor for generating photocleavable (PC) linkers used in the solid-phase synthesis of peptides, oligonucleotides, and small molecules. Unlike standard ortho-nitrobenzyl linkers (e.g., 2-nitrobenzyl or 4,5-dimethoxy-2-nitrobenzyl), the incorporation of fluorine atoms at the 4 and 5 positions confers unique electronic properties that can be exploited for both resin immobilization and tunable photolysis kinetics .

The Fluorine Advantage

-

Site-Specific Immobilization (SNAr): The fluorine atom at the C5 position (para to the nitro group) is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows the linker to be covalently attached to amine-functionalized resins under mild conditions without requiring additional carboxylic acid "handles."

-

Modulated Photochemistry: The resulting resin-bound linker—typically an aniline derivative formed via displacement of the C5 fluorine—exhibits a red-shifted absorption maximum. This enhances cleavage efficiency at 365 nm (UV-A) while minimizing potential photodamage to sensitive biological payloads often observed with deep UV (<300 nm).

Mechanism of Action

The linker operates via a Norrish Type II photochemical reaction. Upon irradiation, the ortho-nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the substrate (as a carboxylic acid, alcohol, or amide depending on the linkage) and a nitroso-aldehyde byproduct.

Figure 1: Mechanistic pathway of the photocleavage reaction. The fluorine substituents (not shown for simplicity) modulate the electronic environment of the aromatic ring, influencing the rate of H-abstraction.

Experimental Protocols

Phase A: Linker Immobilization (Resin Functionalization)

This protocol utilizes the reactivity of the C5-fluorine to anchor the linker to an amino-functionalized resin.

Materials:

-

Linker: (4,5-Difluoro-2-nitrophenyl)methanol

-

Resin: Aminomethyl Polystyrene (or Rink Amide resin for specific amide release strategies). Loading: ~0.5–1.0 mmol/g.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

-

Base: N,N-Diisopropylethylamine (DIPEA).

Protocol:

-

Resin Swelling: Place 1.0 g of amino-resin in a reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.

-

Reaction Mixture: Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (5 equivalents relative to resin loading) in NMP (8 mL). Add DIPEA (10 equivalents).

-

Coupling: Add the solution to the resin. Shake or vortex at 60°C for 12–18 hours.

-

Note: The elevated temperature drives the SNAr displacement of the C5-fluorine by the resin amine.

-

-

Washing: Drain the resin. Wash extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess reagent and HF byproduct.

-

Validation (Chloranil Test): Perform a chloranil test. A colorless/pale result indicates that free amines have been successfully substituted (secondary amines formed are less reactive to the test, or complete conversion to the tertiary aniline if forcing conditions are used, though secondary aniline is the expected product).

Phase B: Substrate Loading (First Residue Attachment)

Once immobilized, the linker presents a benzylic hydroxyl group. The method of loading depends on the desired functional group upon release.

Option 1: Peptide Synthesis (Releasing C-terminal Acid)

-

Activation: Dissolve Fmoc-Amino Acid-OH (5 eq) and DIC (5 eq) in DCM/DMF. Stir for 5 mins to generate the symmetric anhydride or active ester.

-

Catalyst: Add DMAP (0.1 eq) to the mixture (essential for esterifying the secondary/benzylic alcohol).

-

Loading: Add to the linker-resin. Shake at room temperature for 2–4 hours.

-

Capping: Wash resin. Treat with acetic anhydride/pyridine (1:1) in DMF for 30 mins to cap unreacted hydroxyls.

Option 2: Amine/Drug Loading (Releasing Carbamate/Amine)

-

Activation: Treat the linker-resin with N,N'-Disuccinimidyl carbonate (DSC) (5 eq) and DIPEA (5 eq) in anhydrous ACN/DCM for 2 hours. This forms the active mixed carbonate.

-

Coupling: Wash resin. Add the amine-containing substrate (e.g., drug, spacer) (3 eq) and DIPEA (3 eq) in DMF. Shake for 4–12 hours.

Phase C: Photocleavage

Equipment: UV LED lamp (365 nm) or Mercury arc lamp with a 365 nm bandpass filter.

Protocol:

-

Preparation: Suspend the resin in a cleavage buffer.

-

Standard: Methanol/PBS (1:1) or pure Methanol.

-

Note: A proton source is required for the rearrangement. Aqueous buffers work well.

-

-

Irradiation: Irradiate the sample from the top (open vessel) or through a UV-transparent vessel (quartz/glass) for 15–60 minutes at mild intensity (10–20 mW/cm²).

-

Agitation: Ensure the resin is gently agitated during irradiation to ensure uniform exposure.

-

-

Isolation: Filter the resin. The filtrate contains the cleaved product. Wash the resin with solvent and combine washings.

Data Summary & Optimization

| Parameter | Standard Condition | Optimization Tip |

| Immobilization Temp | 60°C | Increase to 75°C if chloranil test remains positive after 18h. |

| Cleavage Wavelength | 365 nm | 405 nm may be used for sensitive substrates (slower rate). |

| Solvent (Cleavage) | MeOH / H2O | Add 5% DTT or scavenger if the substrate contains oxidation-sensitive residues (Met, Cys). |

| Linker Stability | pH 2–10 | Avoid strong Lewis acids (e.g., high conc. BF3) for extended periods.[1] Stable to TFA (standard SPPS deprotection). |

Workflow Visualization

Figure 2: Complete experimental workflow from linker immobilization to product release.

Troubleshooting & Expert Insights

-

Issue: Low Cleavage Yield.

-

Cause: "Inner filter effect" where high resin density or opaque solvents block UV light.

-

Solution: Reduce resin loading density or use a flow-photoreactor. Ensure the solvent is UV-transparent (avoid acetone or high concentrations of aromatic solvents during cleavage).

-

-

Issue: Incomplete Immobilization.

-

Insight: The 4,5-difluoro system relies on the electron-withdrawing nature of the nitro group.[2] If the resin amine is sterically hindered, the SNAr reaction slows down. Use a less hindered amine linker (e.g., Aminomethyl PS vs. Rink) or increase temperature.

-

-

Safety Note: Nitrobenzyl derivatives can generate nitroso-aldehydes upon cleavage, which are potentially reactive. For highly sensitive biological assays, include a hydrazine scavenger (e.g., hydrazine hydrate or aldehyde-reactive resin) in the cleavage buffer to sequester the byproduct.

References

-

Mechanism of Nitrobenzyl Photolysis

-

Norrish Type II Photoelimination. IUPAC Gold Book. [Link]

-

- Fluorine in Nucleophilic Aromatic Substitution (SNAr)

-

Photocleavable Linkers in SPPS

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis / Elsevier. [Link]

-

-

General Properties of Nitrobenzyl Alcohols

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol

This guide serves as a technical support resource for researchers synthesizing (4,5-Difluoro-2-nitrophenyl)methanol . It addresses specific yield-limiting factors, particularly regioselectivity during nitration and the prevention of nucleophilic aromatic substitution (SNAr) side reactions during reduction.

Case Overview: The Yield Challenge

The synthesis of (4,5-Difluoro-2-nitrophenyl)methanol typically proceeds via the nitration of 3,4-difluorobenzaldehyde followed by the selective reduction of the aldehyde. Users frequently report low yields due to three specific failure modes:

-

Regio-isomeric mixtures during nitration (formation of 6-nitro vs. 2-nitro isomers).

-

Oxidative loss of the aldehyde to carboxylic acid.

-

Defluorination (SNAr) during the reduction step (a "hidden" yield killer).

Part 1: Reaction Workflow & Mechanism

The following diagram illustrates the optimized pathway and critical control points.

Figure 1: Optimized synthetic workflow highlighting critical process parameters (CPPs) to avoid side reactions.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Nitration of 3,4-Difluorobenzaldehyde

Q1: I am getting a mixture of isomers. How do I ensure I get the correct 2-nitro regioisomer? Answer: Actually, the standard nitration of 3,4-difluorobenzaldehyde naturally favors the position that leads to your target, but the numbering changes.

-

Mechanism: The aldehyde group is a meta-director. The two fluorine atoms (at positions 3 and 4) are ortho/para-directors.

-

Directing Effects:

-

The C-6 position is para to the F-3 fluorine and ortho to the aldehyde. This position is electronically favored because the F-3 resonance donation activates it, while the aldehyde deactivates the meta positions less than the ortho positions.

-

Nitration at C-6 yields 4,5-difluoro-2-nitrobenzaldehyde (after re-numbering the ring starting from the aldehyde as C-1).

-

-

Protocol Adjustment: Maintain the reaction temperature between 0°C and 5°C . Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the less favored isomers (like the 5-nitro species).

Q2: My aldehyde peak is disappearing, but I see a carboxylic acid peak in the NMR. What is happening? Answer: You are experiencing oxidative degradation . Nitric acid is a potent oxidant. If the reaction temperature rises above 15°C, or if the addition of nitric acid is too rapid, the aldehyde (-CHO) will oxidize to the carboxylic acid (-COOH).

-

Fix: Pre-cool the sulfuric acid to 0°C before adding the substrate. Add the fuming nitric acid/sulfuric acid mixture dropwise over 30–60 minutes. Ensure internal temperature never exceeds 10°C.

Module 2: Chemoselective Reduction

Q3: I used NaBH4 in Methanol, but my fluorine signals in NMR are integrating incorrectly (loss of fluorine). Why? Answer: This is the most common "hidden" yield killer. You have triggered a Nucleophilic Aromatic Substitution (SNAr) .[1][2]

-

The Cause: The product has a nitro group para to one fluorine and meta to the other. The nitro group is strongly electron-withdrawing, activating the para-fluorine (at position 5) toward nucleophilic attack.

-

The Culprit: In methanol, NaBH4 generates methoxide (MeO⁻), a strong nucleophile. The MeO⁻ attacks the C-5 position, displacing the fluorine atom.

-

The Solution:

-

Switch Solvents: Use Ethanol or Isopropanol instead of Methanol. Ethoxide and Isopropoxide are bulkier and slightly less nucleophilic, reducing the rate of SNAr.

-

Temperature Control: Conduct the reduction strictly at -10°C to 0°C . Do not let it warm to room temperature until the quench.

-

Stoichiometry: Use only 0.3–0.4 equivalents of NaBH4 (since 1 mole of NaBH4 provides 4 hydrides). Excess hydride increases the pH and promotes SNAr.

-

Q4: Can I use catalytic hydrogenation (H2, Pd/C) to reduce the aldehyde? Answer: No. Catalytic hydrogenation is non-selective in this context; it will rapidly reduce your nitro group (-NO2) to an amine (-NH2) or hydroxylamine, destroying your target molecule. Stick to hydride reagents like NaBH4 (mild) or NaBH(OAc)3 (very mild).

Part 3: Experimental Protocols

Protocol A: Nitration of 3,4-Difluorobenzaldehyde

| Parameter | Specification | Notes |

| Reagents | 3,4-Difluorobenzaldehyde (1.0 eq), H2SO4 (conc.), HNO3 (fuming, 1.1 eq) | Use fuming HNO3 for cleaner kinetics. |

| Solvent | Sulfuric Acid (acts as solvent) | Min volume: 5 mL per gram of substrate. |

| Temperature | 0°C – 10°C | Critical CPP. Use an ice/salt bath.[3][4] |

| Time | 1–2 Hours | Monitor by TLC (Hexane/EtOAc 8:2). |

| Workup | Pour onto crushed ice. | The product usually precipitates as a solid. Filter and wash with cold water.[4] |

Protocol B: Selective Reduction to Alcohol

| Parameter | Specification | Notes |

| Reagents | Nitro-aldehyde intermediate (1.0 eq), NaBH4 (0.35 eq) | Dissolve NaBH4 in a minimal amount of solvent before addition if possible. |

| Solvent | Ethanol (Absolute) | Avoid Methanol to prevent defluorination. |

| Temperature | -5°C to 0°C | Keep cold throughout addition. |

| Quench | Saturated NH4Cl (aq) | Add immediately upon disappearance of aldehyde spot. |

| Purification | Extraction (EtOAc) -> Recrystallization | Column chromatography is rarely needed if nitration was clean. |

References

-

Nitration Regioselectivity & Mechanism

-

Nucleophilic Aromatic Substitution (SNAr)

-

Vapourtec Application Note. "Nucleophilic aromatic substitution (SNAr) of activated fluorobenzenes."

-

Smolecule Chemical Data. "Reactivity of 1-Fluoro-4,5-dimethyl-2-nitrobenzene towards nucleophiles."

-

-

Reduction Protocols

-

PrepChem. "Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol via NaBH4 reduction."

-

Sources

purification of crude (4,5-Difluoro-2-nitrophenyl)methanol by recrystallization

Technical Support Center: Purification of (4,5-Difluoro-2-nitrophenyl)methanol

Section 1: Executive Summary & Compound Profile[1]

Subject: Purification of Crude (4,5-Difluoro-2-nitrophenyl)methanol via Recrystallization. CAS Reference: 1123172-89-3 (Isomer analog reference) or derived from 4,5-difluoro-2-nitroacetanilide precursors.[1] Criticality: High. This compound is a key precursor for photolabile protecting groups (photocages).[2][1] Impurities, particularly regioisomers or oxidation byproducts, significantly degrade the quantum yield of subsequent photolysis reactions.[2][1]

Physical Profile (Target Metrics):

| Property | Specification | Note |

|---|---|---|

| Appearance | Pale yellow to off-white crystalline solid | Dark orange/brown indicates oxidation or nitro-isomer contamination.[1] |